Methyl 4-amino-1H-pyrrole-3-carboxylate

Description

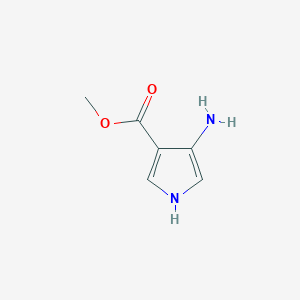

Methyl 4-amino-1H-pyrrole-3-carboxylate is a pyrrole derivative characterized by an amino group (-NH₂) at the 4-position and a methyl ester (-COOCH₃) at the 3-position of the pyrrole ring. Pyrrole derivatives are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, cytotoxic, and antitumor properties . Structural validation of such compounds is typically performed using crystallographic tools like SHELX , ensuring accurate determination of molecular geometry and intermolecular interactions.

Properties

Molecular Formula |

C6H8N2O2 |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

methyl 4-amino-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C6H8N2O2/c1-10-6(9)4-2-8-3-5(4)7/h2-3,8H,7H2,1H3 |

InChI Key |

FIZYBEKISLWDDF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CNC=C1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-1H-pyrrole-3-carboxylate can be synthesized through several methods. One common approach involves the condensation of 4-amino-1H-pyrrole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, resulting in the formation of the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents or alkylating agents can be used to introduce various substituents.

Major Products Formed

Oxidation: Nitro derivatives of the pyrrole ring.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrrole derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-amino-1H-pyrrole-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of methyl 4-amino-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate

- Structural Difference: Replaces the amino group at position 4 with a trifluoromethyl (-CF₃) group.

- This substitution may alter binding affinity to biological targets, influencing antitumor or anti-inflammatory efficacy .

Ethyl (4R,5R)-5-(1H-indol-3-yl)-1-((methoxycarbonyl)amino)-2-methyl-4-(m-tolyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

- Structural Difference: Features a bicyclic dihydro-pyrrole framework with a methoxycarbonylamino (-NHCOOCH₃) group, an indole moiety, and a m-tolyl substituent.

- Impact on Activity: The indole group may enhance interactions with aromatic residues in enzymes or receptors. The stereochemistry (4R,5R) and 92% enantiomeric enrichment suggest chiral specificity in biological systems, a feature absent in the non-chiral target compound .

Functional Group Comparisons

Physicochemical Properties

- Solubility: The amino group in the target compound increases water solubility compared to the -CF₃ analog, which is more lipophilic. Methyl esters (e.g., sandaracopimaric acid methyl ester in ) generally improve solubility in organic solvents .

- Stability: The -CF₃ group in Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate may confer resistance to oxidative degradation compared to the amino group .

Biological Activity

Methyl 4-amino-1H-pyrrole-3-carboxylate (MAPC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

MAPC has the molecular formula CHNO and a molecular weight of 140.14 g/mol. The compound features a pyrrole ring substituted with an amino group and a carboxylate group, which are crucial for its biological activity.

Synthesis Methods:

MAPC can be synthesized through various methods, including:

- Condensation Reactions: Involving pyrrole derivatives with appropriate amines and carboxylic acids.

- Functionalization: Utilizing electrophilic aromatic substitution to introduce substituents on the pyrrole ring.

These synthetic pathways highlight MAPC's accessibility for further modifications, enabling the exploration of its biological potential .

Biological Activities

MAPC exhibits a range of biological activities, including:

- Antibacterial Activity: Studies have shown that MAPC displays significant antibacterial properties against various bacterial strains. For instance, it has been tested against E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa, demonstrating minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Antifungal Properties: MAPC has also shown effectiveness against fungal pathogens, indicating its potential as an antifungal agent .

- Anticancer Activity: Preliminary studies suggest that MAPC may inhibit the growth of certain cancer cell lines. For example, it has been reported to affect cell viability in breast cancer (MCF-7) and colon cancer (HCT-116) models, with IC values indicating significant cytotoxicity .

The biological activity of MAPC is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: MAPC may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

- Receptor Interaction: The compound is believed to interact with receptors associated with growth factor signaling pathways, which could explain its anticancer properties .

Case Studies

Several studies have investigated the biological effects of MAPC:

- Antibacterial Study: A study compared the antibacterial efficacy of MAPC against standard antibiotics. The results indicated that MAPC exhibited comparable inhibition zones against E. faecalis and K. pneumoniae, suggesting its potential as an alternative therapeutic agent .

- Anticancer Research: In vitro studies demonstrated that MAPC significantly reduced cell viability in MCF-7 cells, with flow cytometry analyses indicating induction of apoptosis .

- Neuroprotective Effects: Research exploring MAPC derivatives indicated neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .

Comparative Analysis

The following table summarizes the biological activities of MAPC compared to other similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.